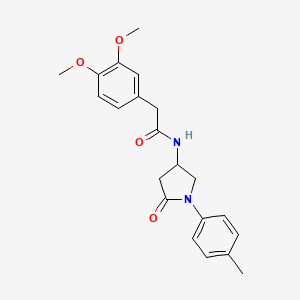
2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, also known as DOPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DOPA belongs to the family of pyrrolidinyl arylamides and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Synthesis and Evaluation in Corrosion Inhibition
A study by Yıldırım and Cetin (2008) discussed the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their application in corrosion prevention. These compounds were tested for their efficacy in inhibiting corrosion in steel coupons in acidic and mineral oil mediums, showing promising results (Yıldırım & Cetin, 2008).
Applications in Organic Synthesis
Chikaoka et al. (2003) explored the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in Mn(III)/Cu(II)-mediated oxidative radical cyclization to synthesize erythrinanes, which are important in organic chemistry. This process was also applied in the formal synthesis of naturally occurring Erythrina alkaloids (Chikaoka et al., 2003).
Anticancer Potential
Saeedian Moghadam and Amini (2018) synthesized a novel compound derived from the indibulin and combretastatin scaffolds, which included the 2-(3,4-dimethoxyphenyl) structure. This compound exhibited cytotoxic activity against breast cancer cell lines, indicating its potential in cancer therapy (Saeedian Moghadam & Amini, 2018).
Oxidation Reactivity Studies
Pailloux et al. (2007) examined the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide compounds, which are structurally related to the compound . Their study provided insights into the reactivity channels of these compounds under various oxidation conditions (Pailloux et al., 2007).
Dopamine Receptor Modulating Activity
Baures et al. (1994) designed and tested compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide for their ability to modulate dopamine receptors, finding them effective in enhancing the binding of dopamine D2 receptor agonists (Baures et al., 1994).
Structural Analysis in Chemistry
Yang, Powell, and Houser (2007) synthesized Cu(I) complexes with pyridylmethylamide ligands, similar in structure to the compound of interest. Their research provided valuable data on the structural variation and geometry of such complexes (Yang, Powell, & Houser, 2007).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-4-7-17(8-5-14)23-13-16(12-21(23)25)22-20(24)11-15-6-9-18(26-2)19(10-15)27-3/h4-10,16H,11-13H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOUIIXBSJSDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

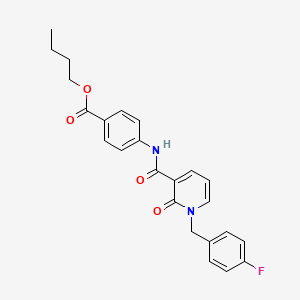

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)
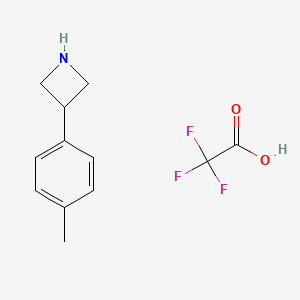


![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)
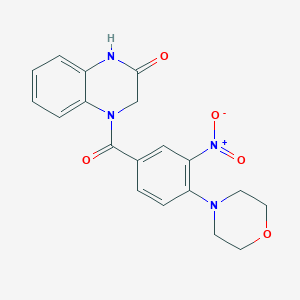
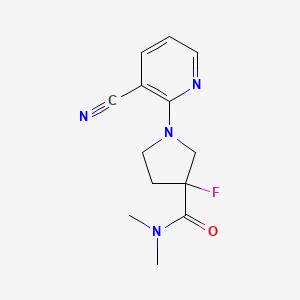
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)
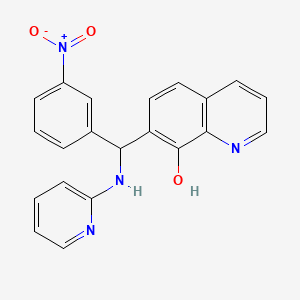
![3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2357981.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)